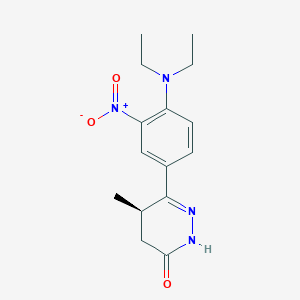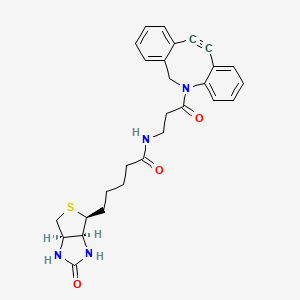![molecular formula C15H16ClF2NO5S B8105958 (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B8105958.png)
(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LY3020371 (clorhidrato) es un antagonista potente y selectivo del receptor metabotrópico de glutamato 2/3 (mGlu2/3). Ha mostrado un potencial significativo en la investigación relacionada con la depresión debido a su capacidad para bloquear la formación de cAMP y ejercer una firma antidepresiva in vivo .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de LY3020371 (clorhidrato) implica varios pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes para producir el producto final. Las rutas de síntesis detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente.
Métodos de producción industrial
Los métodos de producción industrial para LY3020371 (clorhidrato) también son propiedad. Típicamente, estos compuestos se producen en reactores a gran escala bajo condiciones controladas para asegurar una alta pureza y rendimiento. El proceso implica medidas rigurosas de control de calidad para cumplir con los estándares requeridos para la investigación y posibles aplicaciones terapéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones
LY3020371 (clorhidrato) se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden utilizarse para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución son comunes, donde un grupo funcional es reemplazado por otro
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran LY3020371 (clorhidrato) incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones varían según el resultado deseado, como la temperatura, la presión y el solvente utilizado .
Principales productos formados
Los principales productos formados a partir de las reacciones de LY3020371 (clorhidrato) incluyen sus derivados oxidados y reducidos, así como análogos sustituidos.
Aplicaciones Científicas De Investigación
LY3020371 (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como una herramienta para estudiar el receptor metabotrópico de glutamato 2/3 y su papel en varios procesos químicos.
Biología: Ayuda a comprender las vías biológicas que involucran al receptor mGlu2/3 y su impacto en las funciones celulares.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de la depresión y otros trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos al receptor mGlu2/3 .
Mecanismo De Acción
LY3020371 (clorhidrato) ejerce sus efectos antagonizando selectivamente el receptor metabotrópico de glutamato 2/3. Esta acción bloquea la formación de cAMP, una molécula de señalización crucial, modulando así la liberación de neurotransmisores y la actividad neuronal. El mecanismo de acción del compuesto involucra la unión al receptor y la prevención de su activación por ligandos endógenos .
Comparación Con Compuestos Similares
Compuestos similares
Ketamina: Un antagonista no competitivo del receptor NMDA con efectos antidepresivos.
LY3027788: Un análogo diester de LY3020371, utilizado como un pro fármaco oral eficaz
Singularidad
LY3020371 (clorhidrato) es único debido a su alta selectividad y potencia para el receptor mGlu2/3. A diferencia de otros compuestos, proporciona un enfoque específico para modular la señalización de glutamato, lo que lo convierte en una herramienta valiosa en la investigación de la depresión y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO5S.ClH/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23;/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23);1H/t6-,9+,10+,11+,12-,15+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETSGLSGWGGOTN-JPWNOPPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1SC[C@@H]2[C@H]([C@H]3[C@@H]([C@H]3[C@@]2(C(=O)O)N)C(=O)O)O)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate](/img/structure/B8105896.png)
![(4Z)-5-methyl-4-[(4-morpholin-4-ylphenyl)hydrazinylidene]-2-phenylpyrazol-3-one](/img/structure/B8105897.png)
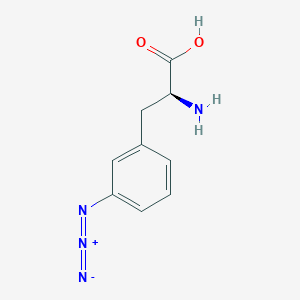
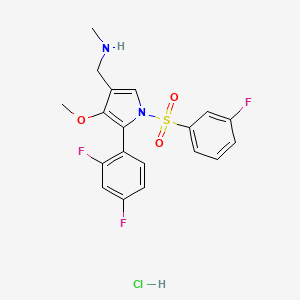
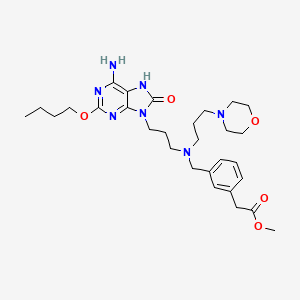
![(2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide](/img/structure/B8105911.png)
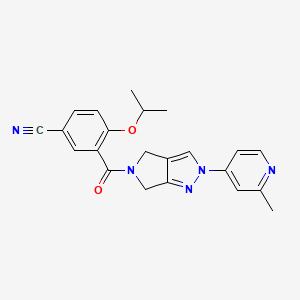
![(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide;hydrochloride](/img/structure/B8105936.png)
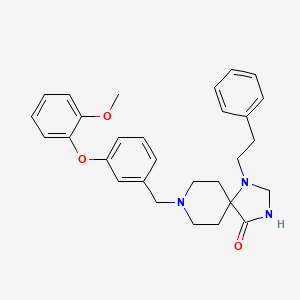
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide](/img/structure/B8105945.png)
